molecular formula C15H16N2O4S B3139991 methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate CAS No. 477863-79-9

methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate

Cat. No.: B3139991
CAS No.: 477863-79-9
M. Wt: 320.4 g/mol
InChI Key: CKYYXLUKNBEVRT-UHFFFAOYSA-N
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Description

“Methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate” is a chemical compound with a complex structure . It is also known as “methyl 3-[2-(morpholine-4-carbonyl)-1H-pyrrol-1-yl]thiophene-2-carboxylate” and "2-Thiophenecarboxylic acid, 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-, methyl ester" .

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine derivatives, including those related to the target compound, have a broad spectrum of pharmacological profiles. These compounds, due to the presence of morpholine, a six-membered aromatic organic heterocycle with one nitrogen atom and one oxygen atom in their ring structure, have shown significant potential in drug development. Research emphasizes the versatility of morpholine derivatives in synthesizing compounds with varied pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The incorporation of morpholine enhances the biological activity of these molecules, making them potent candidates for therapeutic applications. This highlights the compound's relevance in the synthesis of new pharmacologically active molecules (Asif & Imran, 2019).

Heterocycle-Based Electric Conductors

The exploration of thiophene derivatives for their electronic properties has led to significant insights into the use of heterocyclic compounds as electric conductors. The compound , with a thiophene component, may contribute to the development of heterocycle-based conductors, particularly in creating tailored heterocyclic structures that meet specific operational requirements. Research has focused on controlling the redox potentials of thiophene-based conductors, indicating the potential of thiophene and its derivatives in electronic applications (Pagani, 1994).

Anticancer Properties of Tetrahydroisoquinolines

Although not directly related to the exact compound, the therapeutic applications of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives have been extensively reviewed, including their role as anticancer antibiotics. The structural relation to the target compound suggests the potential utility of methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate in anticancer drug discovery. This area of research demonstrates the success in drug discovery for cancer treatment, underscoring the importance of such compounds in developing novel therapeutics (Singh & Shah, 2017).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry for its significant contribution to the stereochemistry of molecules and its ability to increase three-dimensional coverage. Given the structural components of the target compound, research into pyrrolidine and its derivatives highlights their importance in drug discovery, offering insights into the design of new compounds with various biological profiles. This emphasizes the compound's relevance in synthesizing bioactive molecules with target selectivity, particularly in treating human diseases (Li Petri et al., 2021).

Properties

IUPAC Name

methyl 3-[2-(morpholine-4-carbonyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-15(19)13-11(4-10-22-13)17-5-2-3-12(17)14(18)16-6-8-21-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYYXLUKNBEVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145954
Record name Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477863-79-9
Record name Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477863-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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